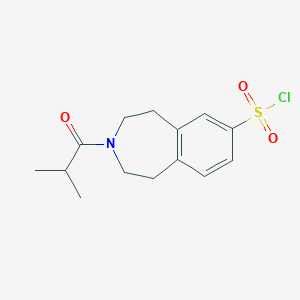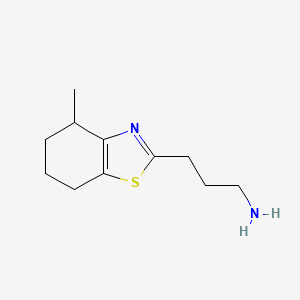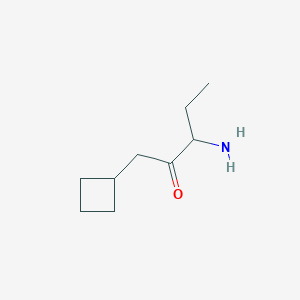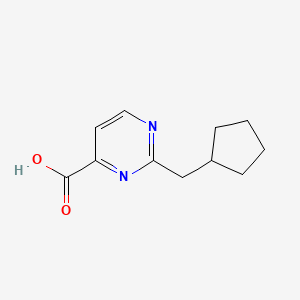
2-(1-methyl-1H-pyrazol-4-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-pyrazol-4-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and pyrazole. Quinoline is a nitrogen-containing aromatic compound, while pyrazole is a five-membered ring with two nitrogen atoms. The combination of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)quinoline typically involves the condensation of quinoline derivatives with pyrazole derivatives. One common method is the reaction of 6-bromo-4-chloroquinoline-3-carboxamide with 1-methyl-4-BPin-1H-pyrazole under tetrahydrofuran solvent medium . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-(1-methyl-1H-pyrazol-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and pyrazole derivatives. These products can have different chemical and biological properties, making them useful in further research and applications.
科学的研究の応用
2-(1-methyl-1H-pyrazol-4-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, as a PDE10A inhibitor, it modulates the levels of cyclic nucleotides in the brain, which can affect neurotransmission and have therapeutic effects in neurological disorders . Additionally, its antimicrobial activity is attributed to its ability to interfere with essential biological processes in microorganisms.
類似化合物との比較
Similar Compounds
2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: This compound is structurally similar but contains a quinoxaline ring instead of a quinoline ring.
2-methyl-5-(1H-pyrazol-4-yl)pyridine: This compound has a pyridine ring instead of a quinoline ring and is investigated for its potential as a positive allosteric modulator of M4 muscarinic acetylcholine receptors.
Uniqueness
2-(1-methyl-1H-pyrazol-4-yl)quinoline is unique due to its specific combination of quinoline and pyrazole structures, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple scientific research applications make it a valuable compound for further study and development.
特性
分子式 |
C13H11N3 |
|---|---|
分子量 |
209.25 g/mol |
IUPAC名 |
2-(1-methylpyrazol-4-yl)quinoline |
InChI |
InChI=1S/C13H11N3/c1-16-9-11(8-14-16)13-7-6-10-4-2-3-5-12(10)15-13/h2-9H,1H3 |
InChIキー |
CTFVFZJRACMKKK-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[1-(Aminomethyl)cyclopropyl]pyrrolidin-3-ol](/img/structure/B13187885.png)






![1-(1-Methyl-1H-pyrrol-3-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B13187930.png)
![5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine](/img/structure/B13187934.png)


